Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate
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Overview
Description
“Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate” is a chemical compound. It contains a benzoate group (a benzene ring attached to a carboxylate), an alkoxy group (an alkene attached to an oxygen), and a chloro group attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzoic acid derivative with a compound containing the prop-2-en-1-yl group in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, indicative of aromaticity. The prop-2-en-1-yl group attached to the oxygen would introduce unsaturation (a double bond) into the molecule .Chemical Reactions Analysis
Reactions could occur at the benzylic position (the carbon adjacent to the benzene ring). These could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzene ring would contribute to its aromaticity, and the chloro group could make it more reactive .Scientific Research Applications
Structural Analysis and Molecular Interaction
- Molecular Structure and Hydrogen Bonding : Studies on related compounds, such as 4-methyl-2-oxo-2H-1-benzopyran-7-yl 3-(3-chlorophenyl)prop-2-enoate, have detailed the molecular configurations, showcasing E configurations and the angles between different molecular units. These compounds exhibit hydrogen bonding leading to a three-dimensional network structure, emphasizing the importance of molecular interactions in determining the physical and chemical properties of such compounds (Yang et al., 2006).
Sensing Applications
- Fluoride Chemosensors : Derivatives containing phenolic hydroxyl and 1,3,4-oxadiazole groups, similar in structure to Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate, have been developed as novel anion sensors. These compounds demonstrate significant spectroscopic changes upon interaction with fluoride ions, suggesting applications in environmental monitoring and analytical chemistry (Ma et al., 2013).
Material Science and Photoluminescence
- Mesomorphic Behaviour and Photoluminescence : A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized for their phase behaviors and photoluminescent properties. These studies highlight the potential of such compounds in developing new materials with specific optical and electronic properties, which could be relevant for Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate in applications like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) (Han et al., 2010).
Corrosion Inhibition
- Inhibition of Corrosion : Research on the synthesis and application of benzoate derivatives in inhibiting corrosion of mild steel in acidic media provides insights into the practical applications of Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate in protecting industrial equipment and infrastructure. Theoretical and experimental studies demonstrate their effectiveness as corrosion inhibitors, which could extend to the chemical (Arrousse et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-chloro-4-prop-2-enoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSKTDHSNAQYFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535231 |
Source
|
Record name | Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate | |
CAS RN |
65650-43-3 |
Source
|
Record name | Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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